molecular formula C10H15Cl B580167 1-Chloro-2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-pentadecadeuterioadamantane CAS No. 352431-55-1

1-Chloro-2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-pentadecadeuterioadamantane

Cat. No. B580167
CAS RN: 352431-55-1
M. Wt: 185.772
InChI Key: OZNXTQSXSHODFR-BXSQCBKHSA-N
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Description

The name “1-Chloro-2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-pentadecadeuterioadamantane” suggests that this compound is a derivative of adamantane, which is a type of diamondoid and one of the simplest. Diamondoids are cage-like, super-stable structures made up of hydrogen and carbon . The “1-Chloro” indicates the presence of a chlorine atom, and “pentadecadeuterio” suggests that there are fifteen deuterium (heavy hydrogen) atoms in the molecule.


Molecular Structure Analysis

Adamantane is a three-dimensional, cage-like molecule composed of three cyclohexane rings . In the case of 1-Chloro-2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-pentadecadeuterioadamantane, one can infer that one of the hydrogens has been replaced by chlorine and fifteen of the hydrogens have been replaced by deuterium.


Chemical Reactions Analysis

The reactivity of this compound would be expected to be low, similar to other adamantane derivatives, due to the stability of the adamantane core . The presence of the chlorine atom could potentially make it susceptible to nucleophilic substitution reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be similar to those of adamantane and its derivatives. Adamantane is characterized by its stability and resistance to heat and chemical reactions .

Scientific Research Applications

Electrochemical Reduction and Product Formation

Research on electrochemical reduction at carbon cathodes in dimethylformamide, involving compounds such as 1-chloro-5-iodopentane, has shown significant electrolysis products like cyclopentane and n-pentane. This process, involving electrogenerated 5-halopent-1-yl carbanions, also yields various other halogenated and non-halogenated hydrocarbons (Pritts & Peters, 1994).

Structural and Vibrational Studies

Structural and vibrational properties of compounds like 1-chloro-1,1-difluoro-pentane-2,4-dione have been extensively studied. These studies involve ab initio and Density Functional Theory (DFT) calculations, providing insights into molecular structures, vibrational frequencies, and hydrogen bond strengths of these compounds (Tayyari et al., 2008).

Selectivity in Chlorinating Agents

Studies on chlorinating agents such as N=Chloro-2,2,6,6-tetramethylpiperidine have shown selective chlorination of primary over secondary hydrogen in certain alkanes. These findings are significant for understanding the selective chlorination processes in various organic compounds (Deno, Pohl, & Spinelli, 1974).

Synthesis and Chemical Reactions

Synthesis processes involving compounds like 5-chloro-1,2,4-thiadiazol-3(2H)-one and their reactions with active methylene ketones and esters have been explored. These studies contribute to the understanding of chemical syntheses and reactions of chlorinated compounds in various organic chemistry contexts (L'abbé et al., 1994).

Photochemistry and Photooxidation

Photochemical studies of compounds like (2E,5E)-2,5-bis(4-dimethylaminobenzylidene)-cyclopentanone have revealed insights into singlet oxygen production and photooxidation processes. These studies are significant for understanding the photoreactivity of complex organic molecules in various solvents (Zoto, Ucak-Astarlioglu, & Connors, 2016).

Future Directions

The study of adamantane and its derivatives is a field of ongoing research, particularly in the development of new pharmaceuticals and materials . It’s possible that 1-Chloro-2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-pentadecadeuterioadamantane or similar compounds could have interesting applications in these areas.

properties

IUPAC Name

1-chloro-2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-pentadecadeuterioadamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15Cl/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D,8D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNXTQSXSHODFR-BXSQCBKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C2(C(C3(C(C1(C(C(C2([2H])[2H])(C3([2H])[2H])Cl)([2H])[2H])[2H])([2H])[2H])[2H])([2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloroadamantane-D15

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-pentadecadeuterioadamantane
Reactant of Route 2
1-Chloro-2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-pentadecadeuterioadamantane
Reactant of Route 3
1-Chloro-2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-pentadecadeuterioadamantane
Reactant of Route 4
1-Chloro-2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-pentadecadeuterioadamantane
Reactant of Route 5
1-Chloro-2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-pentadecadeuterioadamantane
Reactant of Route 6
1-Chloro-2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-pentadecadeuterioadamantane

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